molecular formula C17H18N4O B2850142 1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-phenylurea CAS No. 1797062-10-2

1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-phenylurea

Cat. No.: B2850142
CAS No.: 1797062-10-2
M. Wt: 294.358
InChI Key: YJDYQQYEMHHTQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-pyrrolo[2,3-b]pyridine derivatives have been reported to have potent activities against FGFR1, 2, and 3 . Abnormal activation of FGFR signaling pathway plays an essential role in various types of tumors. Therefore, targeting FGFRs represents an attractive strategy for cancer therapy .


Molecular Structure Analysis

The molecular structure of 1H-Pyrrolo[2,3-b]pyridine is available in the NIST Chemistry WebBook . The structure of the specific compound “1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-phenylurea” was not found.


Physical and Chemical Properties Analysis

The physical and chemical properties of 1H-Pyrrolo[2,3-b]pyridine are available in the NIST Chemistry WebBook . The properties of the specific compound “this compound” were not found.

Scientific Research Applications

Potential Therapeutic Applications

Drug Metabolism and Pharmacokinetics

Research into compounds with a pyrrolopyridine core often emphasizes their pharmacokinetic properties and metabolic pathways. The detailed study of another compound, INCB018424, a Janus tyrosine kinase1/2 inhibitor, highlights the significance of understanding absorption, distribution, metabolism, and excretion (ADME) in drug development. This research could inform similar studies on 1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-phenylurea, potentially revealing unique pharmacokinetic profiles or metabolic pathways relevant to its efficacy and safety as a therapeutic agent (Shilling et al., 2010).

Properties

IUPAC Name

1-phenyl-3-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O/c22-17(20-15-7-2-1-3-8-15)19-11-5-12-21-13-9-14-6-4-10-18-16(14)21/h1-4,6-10,13H,5,11-12H2,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJDYQQYEMHHTQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NCCCN2C=CC3=C2N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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